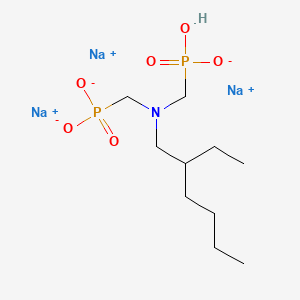
benzylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylcarbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the use of hydrochloric acid or sulfuric acid as catalysts can enhance the yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzylcarbamic acid;2-propyl-1,2-benzothiazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require the use of strong acids or bases as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Benzylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Agriculture: It can be used as a plant growth regulator and as a component in pesticides.
Materials Science: The compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of benzylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzylcarbamic acid;2-propyl-1,2-benzothiazol-3-one include other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. For example, the presence of the benzylcarbamic acid moiety can enhance its solubility and bioavailability, making it more effective in certain applications .
Properties
CAS No. |
199173-06-3 |
|---|---|
Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
benzylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C8H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;10-8(11)9-6-7-4-2-1-3-5-7/h3-6H,2,7H2,1H3;1-5,9H,6H2,(H,10,11) |
InChI Key |
WEQXFDSPOPCDTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.C1=CC=C(C=C1)CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)













